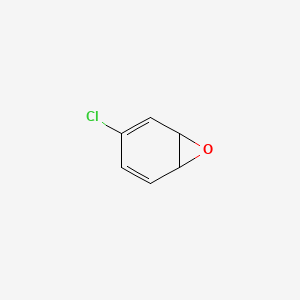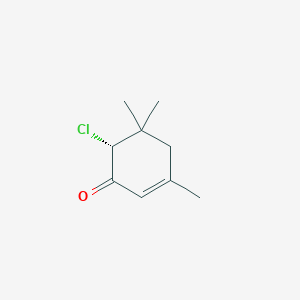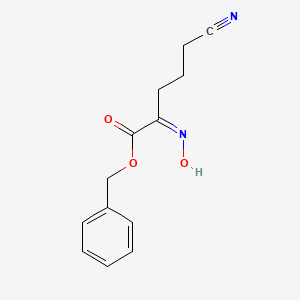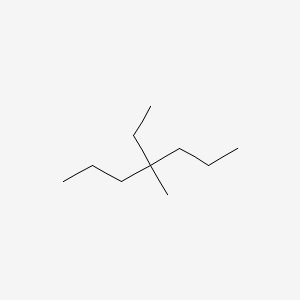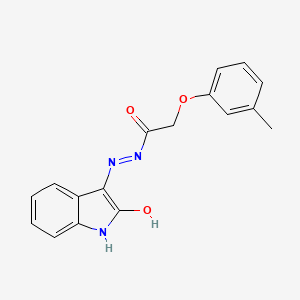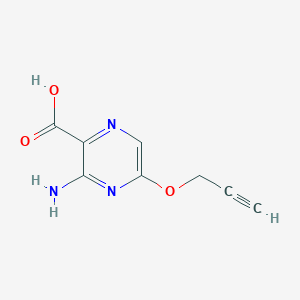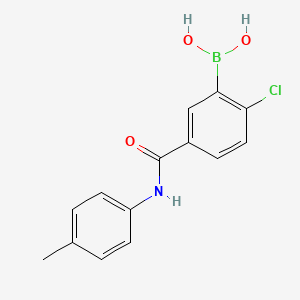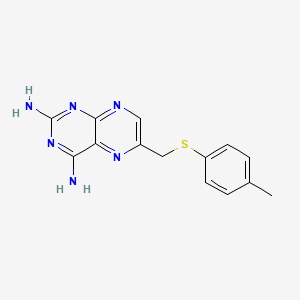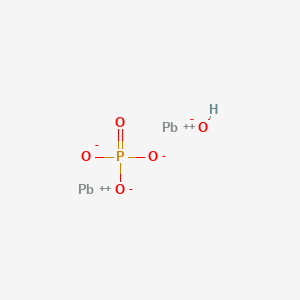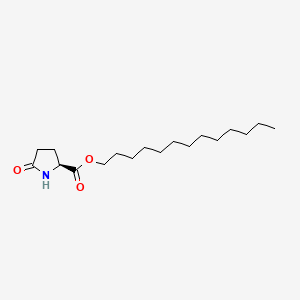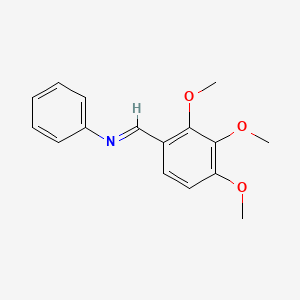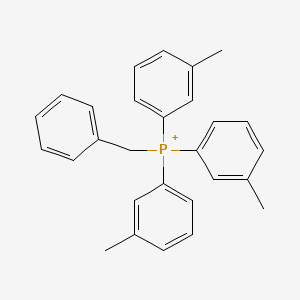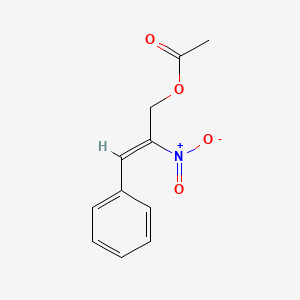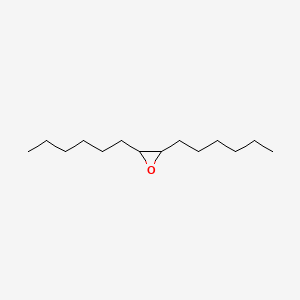![molecular formula C27H27F2N3O3 B12643286 Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine, 2’-(2,2-dimethylpropoxy)-4’-fluoro-7’-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)- is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves multiple steps, typically starting with the preparation of the oxazepine and xanthene moieties. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Common reagents used in the synthesis include fluorinated pyridines and dimethylpropoxy groups, which are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its xanthene moiety, which can emit light upon excitation. This property makes it useful for imaging and diagnostic applications .
Medicine
In medicine, Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into drugs for treating various diseases .
Industry
Industrially, this compound is explored for its use in developing new materials with unique properties, such as enhanced stability or specific reactivity. It may also be used in the production of dyes and pigments due to its vibrant color .
Wirkmechanismus
The mechanism of action of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one
- Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one, 2-[2-[(2-aminoethyl)amino]ethyl]-3’,6’-bis(diethylamino)-
Uniqueness
Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C27H27F2N3O3 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
(3S)-2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoropyridin-3-yl)spiro[6,7-dihydro-2H-1,4-oxazepine-3,9'-xanthene]-5-amine |
InChI |
InChI=1S/C27H27F2N3O3/c1-26(2,3)14-34-17-12-20-24(21(28)13-17)35-22-7-6-16(18-5-4-9-31-25(18)29)11-19(22)27(20)15-33-10-8-23(30)32-27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H2,30,32)/t27-/m0/s1 |
InChI-Schlüssel |
AFJAHDBTQQSSKB-MHZLTWQESA-N |
Isomerische SMILES |
CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C([C@@]24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F |
Kanonische SMILES |
CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C(C24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


